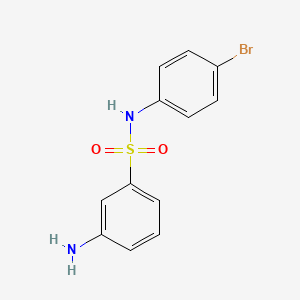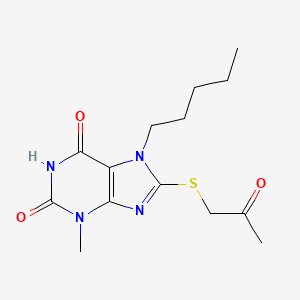
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, also known as Methyl-PPMP, is a purine derivative that has been studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by Methyl-PPMP has been shown to have various biochemical and physiological effects, which will be discussed in
作用机制
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione inhibits the enzyme glucosylceramide synthase, which is responsible for the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione leads to a reduction in the synthesis of glycosphingolipids, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of tumor growth, and anti-inflammatory effects. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells, which can be beneficial in lysosomal storage disorders.
实验室实验的优点和局限性
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has several advantages for lab experiments, including its potency as an inhibitor of glucosylceramide synthase and its ability to induce apoptosis in cancer cells. However, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, including its potential therapeutic applications in various diseases, such as cancer and lysosomal storage disorders. Additionally, further studies are needed to determine the safety and efficacy of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione in humans and to develop more potent and selective inhibitors of glucosylceramide synthase.
合成方法
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized by a multistep process involving the reaction of 2,6-dioxopurine with various reagents. One method involves the reaction of 2,6-dioxopurine with pentylmagnesium bromide to obtain 7-pentyl-2,6-dioxopurine. This compound is then reacted with thionyl chloride and propionic anhydride to obtain 8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione. Finally, the methyl group is introduced by reacting the compound with methyl iodide in the presence of potassium carbonate.
科学研究应用
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and lysosomal storage disorders. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In lysosomal storage disorders, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells.
属性
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-4-5-6-7-18-10-11(15-14(18)22-8-9(2)19)17(3)13(21)16-12(10)20/h4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZNVYGVUYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2-oxopropylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




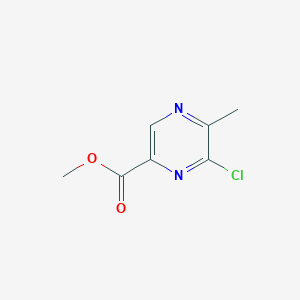

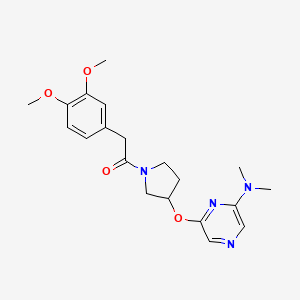
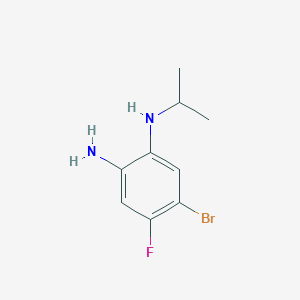

![(2-(4-chlorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783037.png)

![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)

